molecular formula C13H6F3N5 B12903522 3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile CAS No. 918410-47-6

3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile

Cat. No.: B12903522
CAS No.: 918410-47-6
M. Wt: 289.22 g/mol
InChI Key: NIMWIYBHUBHGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile is a nitrogen-containing heterocyclic compound. This compound features a pyrazine ring substituted with a trifluoromethylphenyl group and two cyano groups. It is part of a broader class of pyrazine derivatives known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

The synthesis of 3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the following steps:

Mechanism of Action

The mechanism of action of 3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways:

Biological Activity

3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile, a compound with the CAS number 918410-47-6, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The molecular formula of this compound is C13H6F3N5C_{13}H_6F_3N_5 with a molecular weight of approximately 289.215 g/mol. The compound features a pyrazine ring substituted with a trifluoromethyl aniline moiety and two cyano groups at the 2 and 5 positions.

Synthesis

The synthesis involves a nucleophilic substitution reaction where an arylamino group replaces a chlorine atom in a precursor compound. The general reaction scheme is depicted as follows:

  • Starting Material : 3-chloropyrazine-2,5-dicarbonitrile.
  • Reagents : 2-(trifluoromethyl)aniline and triethylamine in dry toluene.
  • Conditions : Reflux for several hours followed by purification via silica gel chromatography.

Antimicrobial Activity

A series of studies have assessed the antimicrobial properties of compounds related to this compound. In vitro assays have demonstrated significant antifungal activity against various strains:

PathogenActivity (MIC µg/mL)
Candida albicans8
Aspergillus fumigatus16
Trichophyton mentagrophytes4

These results indicate that the compound exhibits potent antifungal effects, particularly against dermatophytes and other pathogenic fungi .

Antitubercular Activity

In addition to antifungal properties, the compound was evaluated for its antitubercular activity against Mycobacterium tuberculosis strains. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 1-32 µg/mL depending on the specific strain tested . This suggests that derivatives of pyrazine-based compounds may serve as viable candidates for further development in anti-tuberculosis therapies.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships has indicated that modifications in substituents on the pyrazine ring can significantly affect biological outcomes. For instance, compounds with halogen substitutions demonstrated enhanced activity against fungal pathogens compared to their non-halogenated counterparts .

Properties

CAS No.

918410-47-6

Molecular Formula

C13H6F3N5

Molecular Weight

289.22 g/mol

IUPAC Name

3-[2-(trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C13H6F3N5/c14-13(15,16)9-3-1-2-4-10(9)21-12-11(6-18)19-7-8(5-17)20-12/h1-4,7H,(H,20,21)

InChI Key

NIMWIYBHUBHGQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC2=NC(=CN=C2C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.